molecular formula C₂₀H₂₆ClN₃O₅ B1663429 Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) CAS No. 24796-94-9

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)

Cat. No. B1663429
CAS RN: 24796-94-9
M. Wt: 423.9 g/mol
InChI Key: PKZWDLHLOBYXKV-UHFFFAOYSA-M
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Description

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) is a chemical compound . It is also known as Oxazine 1 perchlorate . The CAS number for this compound is 24796-94-9 .


Molecular Structure Analysis

The molecular formula of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) is C20H26ClN3O5 . The average mass is 423.891 Da and the monoisotopic mass is 423.156097 Da .

Scientific Research Applications

Mechanism of Action

Oxazine 1 perchlorate, also known as Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate, is a symmetric cationic dye . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

As a cationic dye, it is known to interact with various biological structures, particularly those with a negative charge, such as nucleic acids and certain proteins .

Mode of Action

Oxazine 1 perchlorate absorbs and emits light at about 653 and 666 nm in dilute aqueous solutions, respectively . It is soluble over a very wide range of polar solvents . The optical spectrum of Oxazine 1 perchlorate typically possesses an intense absorption band, which is neighbored by a shoulder at shorter wavelengths .

Pharmacokinetics

Its solubility in a wide range of polar solvents suggests that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of Oxazine 1 perchlorate can be influenced by various environmental factors. For instance, its solubility and spectral properties may vary depending on the solvent used . Additionally, factors such as pH, temperature, and the presence of other ions could potentially affect its action and stability.

properties

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate
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InChI

InChI=1S/C20H26N3O.ClHO4/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1(3,4)5/h9-14H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
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InChI Key

PKZWDLHLOBYXKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

47367-75-9 (Parent)
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)
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DSSTOX Substance ID

DTXSID8067024
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
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Molecular Weight

423.9 g/mol
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Physical Description

Dark green powder; [Acros Organics MSDS]
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
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Product Name

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)

CAS RN

24796-94-9
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)
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Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)
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Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1)
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Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Oxazine 1 Perchlorate's fluorescence behavior unique compared to other dyes?

A1: Research has shown that the fluorescence quantum efficiency of Oxazine 1 Perchlorate in solvents like 1,2-dichloroethane doesn't follow the typical pattern observed in many conventional dyes or solid fluorescent materials [, ]. Its quantum efficiency is significantly higher in 1,2-dichloroethane and chloroform compared to solvents like ethanol or water []. This unusual behavior is attributed to the solvent's influence on the molecule's vibrational modes, which impacts its fluorescence efficiency.

Q2: How does the solvent choice affect the fluorescence quantum efficiency of Oxazine 1 Perchlorate?

A2: Studies suggest that solvents like 1,2-dichloroethane and chloroform, which restrict the vibrational freedom of the chromophore within the Oxazine 1 Perchlorate molecule, lead to higher fluorescence quantum efficiency []. This suggests that minimizing energy loss through non-radiative pathways, such as vibrational relaxation, plays a crucial role in enhancing its fluorescence.

Q3: Can Oxazine 1 Perchlorate form complexes with other molecules, and how does this impact its properties?

A3: Yes, research indicates that Oxazine 1 Perchlorate can form inclusion complexes with cyclodextrins, specifically β- and γ-cyclodextrin []. This complexation process influences the aggregation equilibria of the dye in aqueous solutions. Understanding these interactions is crucial for tailoring its applications, particularly in controlled release or sensing, where manipulating its aggregation behavior is desired.

Q4: Are there any techniques available to selectively manipulate Oxazine 1 Perchlorate molecules in solution?

A4: Research has demonstrated the possibility of using selective photo-excitation to influence the diffusion of Oxazine 1 Perchlorate molecules through silica gel []. When excited to their triplet state using laser radiation, the diffusion rate of these molecules decreased by 40% compared to their ground state counterparts []. This selective manipulation technique opens avenues for applications in areas like molecular separation or controlled transport.

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